Cas no 2227714-90-9 (rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine)

Technical Introduction: rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine is a chiral cyclopropylmethylamine derivative characterized by its unique sterically hindered structure, incorporating a tert-butylphenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane ring, which imparts conformational constraint, potentially enhancing binding selectivity in pharmacological applications. The tert-butyl group further contributes to steric stabilization, influencing reactivity and interaction profiles. Its racemic form allows for versatile exploration in stereochemical studies or as a precursor for enantioselective synthesis. The compound’s structural features make it a valuable intermediate for developing ligands, catalysts, or bioactive molecules, particularly in contexts requiring tailored steric and electronic properties.
rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine structure
2227714-90-9 structure
Product Name:rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine
CAS No:2227714-90-9
MF:C14H21N
MW:203.32324385643
CID:6015536
PubChem ID:165650629
Update Time:2025-10-21

rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine
    • EN300-1759021
    • rac-[(1R,2R)-2-(2-tert-butylphenyl)cyclopropyl]methanamine
    • 2227714-90-9
    • Inchi: 1S/C14H21N/c1-14(2,3)13-7-5-4-6-11(13)12-8-10(12)9-15/h4-7,10,12H,8-9,15H2,1-3H3/t10-,12+/m0/s1
    • InChI Key: UOSMBVCWFSUYCO-CMPLNLGQSA-N
    • SMILES: NC[C@@H]1C[C@H]1C1C=CC=CC=1C(C)(C)C

Computed Properties

  • Exact Mass: 203.167399674g/mol
  • Monoisotopic Mass: 203.167399674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine Pricemore >>

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Additional information on rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine

Comprehensive Analysis of rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine (CAS No. 2227714-90-9)

The compound rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine (CAS No. 2227714-90-9) is a chiral cyclopropyl derivative with significant potential in pharmaceutical and chemical research. Its unique structural features, including the tert-butylphenyl group and cyclopropylmethanamine backbone, make it a valuable intermediate for drug discovery and development. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in targeting specific biological pathways.

In recent years, the demand for chiral building blocks like rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine has surged, driven by advancements in asymmetric synthesis and medicinal chemistry. The cyclopropyl ring in its structure is particularly noteworthy, as it often enhances metabolic stability and bioavailability in drug candidates. This aligns with current trends in small molecule therapeutics, where rigid frameworks are favored for their predictable pharmacokinetic profiles.

The tert-butyl substituent in this compound contributes to its lipophilicity, a property highly sought after in CNS-targeting drugs and GPCR modulators. These applications are frequently discussed in forums and scientific literature, reflecting growing interest from both academic and industrial researchers. The compound's CAS number (2227714-90-9) serves as a crucial identifier for regulatory compliance and patent searches, making it essential for professionals in pharmaceutical development.

From a synthetic chemistry perspective, the preparation of rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine presents interesting challenges. The stereoselective formation of the cyclopropane ring adjacent to an aromatic system requires careful optimization of reaction conditions. This has led to numerous studies on catalytic cyclopropanation methods, a hot topic in organic chemistry circles. The compound's amine functionality also makes it a versatile precursor for further derivatization, enabling the creation of diverse molecular libraries.

In drug discovery, molecules containing cyclopropylamine moieties have gained attention for their ability to inhibit various enzymes through mechanism-based inactivation. While rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine itself may not be biologically active, its structural motifs are valuable for designing targeted covalent inhibitors - a rapidly growing area in oncology and inflammation research. The chiral centers present in the molecule also make it interesting for studies of enantioselective recognition in biological systems.

The physicochemical properties of rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine (CAS 2227714-90-9) have been carefully characterized to support its use in various applications. Its logP value and solubility profile suggest good membrane permeability, an important consideration for drug candidates. These characteristics align well with current industry focus on rule-of-five compliant molecules and fragment-based drug design approaches.

Analytical methods for rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine typically involve chiral HPLC to resolve its enantiomers and LC-MS for purity assessment. These techniques are standard in modern quality control protocols for pharmaceutical intermediates. The compound's stability under various conditions has also been investigated, providing valuable data for formulation scientists working on related drug products.

In the context of green chemistry initiatives, researchers have explored more sustainable routes to synthesize cyclopropylamine derivatives like this compound. Recent publications highlight efforts to minimize hazardous reagents and optimize atom economy in its production - topics frequently searched by chemistry professionals concerned with environmental impact of synthetic processes.

The patent landscape surrounding rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine reveals its importance in multiple therapeutic areas. While specific applications are protected intellectual property, general trends show interest in its use for neurodegenerative disorders and metabolic diseases - two of the most active research areas in current medicinal chemistry.

From a commercial perspective, the availability of rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine (CAS 2227714-90-9) from specialty chemical suppliers has increased in recent years, reflecting growing demand. Its pricing and bulk availability are common search queries among procurement specialists in the pharmaceutical industry. Proper storage conditions and handling procedures for this compound are also frequently discussed topics in laboratory safety forums.

Future research directions for this compound class may include development of more efficient enantioselective syntheses and exploration of novel biological activities. The continued interest in three-membered ring systems in drug design ensures that rac-(1R,2R)-2-(2-tert-butylphenyl)cyclopropylmethanamine will remain relevant in chemical research for years to come.

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